2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine
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Overview
Description
2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of three chlorine atoms and two methyl groups attached to the phenyl and pyrimidine rings, respectively. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the condensation of 2,4,5-trichlorobenzaldehyde with acetone in the presence of a base, followed by cyclization with guanidine or its derivatives. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of catalysts like piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential biological processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
2,4,5-Trichloropyrimidine: Shares the trichlorophenyl group but lacks the dimethyl substitutions.
2,4-Dimethylpyrimidine: Similar in having dimethyl groups but lacks the trichlorophenyl group.
2,4,6-Trichloropyrimidine: Similar in having trichlorophenyl group but different substitution pattern.
Uniqueness: 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl and trichlorophenyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H9Cl3N2 |
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Molecular Weight |
287.6 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-11(14)12(15)4-10(8)13/h3-5H,1-2H3 |
InChI Key |
MRGHHEUUDUTQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
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